molecular formula C30H37N7O6 B3030191 Bz-Val-Gly-Arg-AMC CAS No. 87779-49-5

Bz-Val-Gly-Arg-AMC

Cat. No. B3030191
CAS RN: 87779-49-5
M. Wt: 591.7 g/mol
InChI Key: PDUGCIODBWSTTA-NVQXNPDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bz-Val-Gly-Arg-AMC”, also known as “Bz-VGR-AMC”, is a substrate used for measuring the trypsin-like activity of the 20S proteasome . It has been employed as a substrate for the tricorn core protease from Thermoplasma acidophilum .


Molecular Structure Analysis

“Bz-Val-Gly-Arg-AMC” has a molecular weight of 591.67 and a sum formula of C₃₀H₃₇N₇O₆ . Its salt form is Trifluoroacetate .


Chemical Reactions Analysis

“Bz-Val-Gly-Arg-AMC” is used in combination with other substrates such as Suc-LLVY-AMC (for assaying chymotrypsin-like activity) and Z-LLE-AMC (for determining PGPH activity) to measure the trypsin-like activity of the 20S proteasome .


Physical And Chemical Properties Analysis

“Bz-Val-Gly-Arg-AMC” is a solid substance . It’s soluble in DMSO and should be stored at temperatures below -15°C .

Scientific Research Applications

Enzyme Specificity and Inhibition Studies

  • Bz-Val-Gly-Arg-AMC and similar substrates are used in studying enzyme specificity. For example, Taralp et al. (1995) used various synthetic substrates, including those with amino acid residues at the P3 position (like Bz-Val-Gly-Arg-AMC), to investigate the S3 subsite specificity of cathepsin B (Taralp et al., 1995).
  • Huikata et al. (1979) utilized Bz-Val-Gly-Arg-pNA, a similar peptide substrate, to study the kinetic properties of thrombin inhibitors, demonstrating its utility in examining the specificity and inhibition of enzymes (Huikata et al., 1979).

Protease Activity Measurement

  • In studies related to protease activities, Bz-Val-Gly-Arg-AMC-like substrates are used to measure enzyme activity. For instance, Beighton et al. (1994) used substrates including BOC-val-pro-arg-AMC to examine protease activities in Streptococcus oralis strains (Beighton et al., 1994).
  • Grabske et al. (1979) employed substrates such as BZ-Gly-Gly-Arg-4-methoxy-2-naphthylamide to quantify proteinase activities in lung tumors, highlighting its role in cancer research (Grabske et al., 1979).

Synthesis of Peptides

  • Bz-Val-Gly-Arg-AMC and its variants are utilized in the synthesis of peptides. For instance, So et al. (2000) discussed the enzymatic synthesis of tripeptides using substrates such as Bz-Arg-Gly-Asp(-OMe)-OH, demonstrating its role in peptide synthesis (So et al., 2000).
  • Similarly, Zhou et al. (2003) conducted a chemo-enzymatic synthesis of the tripeptide Bz-RGD-OEt, showing how such substrates are pivotal in creating specific peptide sequences (Zhou et al., 2003).

Application in Thrombin Activity Monitoring

  • In thrombin activity studies, fluorogenic substrates including Bz-Val-Gly-Arg-AMC derivatives are used. Van Berkell et al. (2012) synthesized peptides containing C-terminal 7-amino-4-methylcoumarin (AMC) for use in thrombin generation tests, illustrating the utility of such substrates in coagulation studies (Van Berkell et al., 2012).

Research in Drug Development

  • In the context of drug development, Iwanaga et al. (1978) found that an endotoxin-activated hemocyte lysate from the horseshoe crab was capable of hydrolyzing substrates including Bz-Val-Gly-Arg-PNA, indicating its relevance in studying drug interactions and effects (Iwanaga et al., 1978).

Mechanism of Action

“Bz-Val-Gly-Arg-AMC” works by serving as a substrate for the tricorn core protease from Thermoplasma acidophilum . It’s used for measuring the trypsin-like activity of the 20S proteasome .

Future Directions

“Bz-Val-Gly-Arg-AMC” continues to be used in proteomics research . Its role in measuring the trypsin-like activity of the 20S proteasome makes it valuable in understanding the function of proteasomes and their role in various biological processes.

properties

IUPAC Name

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUGCIODBWSTTA-NVQXNPDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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